

Development and Validation of a Stability-Indicating HPLC Method for Fluticasone Acetate

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Compound of Interest

Compound Name: *Fluticasone acetate*

CAS No.: 80474-24-4

Cat. No.: B122915

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This document provides a detailed application note and protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Fluticasone Acetate** in pharmaceutical formulations. This method is designed to be simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.

Introduction

Fluticasone Acetate is a synthetic corticosteroid with potent anti-inflammatory activity, commonly used in the treatment of asthma and allergic rhinitis.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing **Fluticasone Acetate**. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high sensitivity, specificity, and resolution.[3] This application note describes a stability-indicating RP-HPLC method that can separate **Fluticasone Acetate** from its degradation products, thus providing a clear picture of the drug's stability under various conditions.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The following table summarizes the optimized chromatographic conditions.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile and Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	236 nm

Preparation of Solutions

Mobile Phase Preparation: Mix acetonitrile and HPLC grade water in a 60:40 volume/volume ratio. Degas the solution for 15 minutes using an ultrasonic bath before use.

Standard Stock Solution Preparation (0.1 mg/mL): Accurately weigh 10 mg of **Fluticasone Acetate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solution Preparation (0.06 mg/mL): Pipette 6 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation: For a formulation claiming to contain 0.05% w/v **Fluticasone Acetate**, accurately transfer a volume of the sample equivalent to 5 mg of **Fluticasone Acetate** into a 50 mL volumetric flask. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. **Fluticasone Acetate** was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The results should show that the peak for **Fluticasone Acetate** is well-resolved from any degradation product peaks. Studies have shown that fluticasone is sensitive to alkaline conditions.[5]

Linearity

The linearity of the method was evaluated by analyzing a series of **Fluticasone Acetate** standard solutions over a concentration range of 0.03 to 0.09 mg/mL.[4] A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r^2) should be determined. A good linearity is typically indicated by an r^2 value of ≥ 0.999 .[3]

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies. A known amount of **Fluticasone Acetate** standard was spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated. The mean recovery should be within 98-102%. [3]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of the standard solution were made on the same day. For intermediate precision, the analysis was repeated on a different day by a different analyst. The relative standard deviation (%RSD) for the peak areas should be less than 2%. [3][6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD and LOQ for a similar compound, fluticasone propionate,

were found to be 0.0067 mg/mL and 0.0203 mg/mL, respectively.[4]

Data Presentation

The following tables summarize the expected quantitative data from the method validation experiments.

Table 1: Linearity Data

Concentration (mg/mL)	Peak Area (mAU*s)
0.03	Example Value
0.045	Example Value
0.06	Example Value
0.075	Example Value
0.09	Example Value
Correlation Coefficient (r^2)	≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked Level (%)	Amount Added (mg)	Amount Found (mg)	% Recovery
80	Example Value	Example Value	Example Value
100	Example Value	Example Value	Example Value
120	Example Value	Example Value	Example Value
Mean % Recovery	98 - 102%		

Table 3: Precision Data

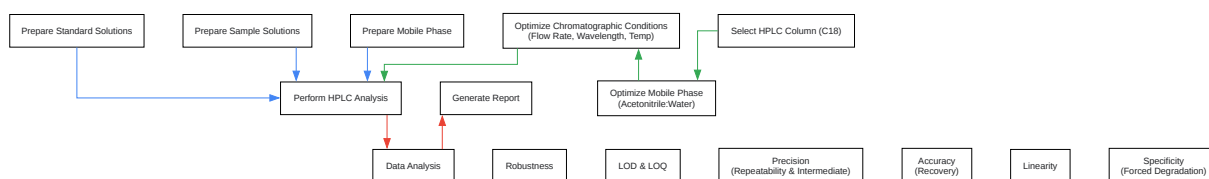
Precision Type	Parameter	Acceptance Criteria
Repeatability (Intra-day)	%RSD of 6 injections	≤ 2%
Intermediate Precision (Inter-day)	%RSD of 6 injections	≤ 2%

Table 4: LOD and LOQ

Parameter	Result (mg/mL)
Limit of Detection (LOD)	Example Value
Limit of Quantitation (LOQ)	Example Value

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of the **Fluticasone Acetate** HPLC analytical method.



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Caption: Workflow for HPLC Method Development and Validation.

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